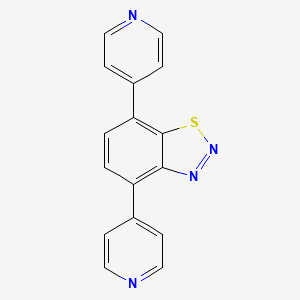![molecular formula C23H31N3O3 B12497888 Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes a morpholine ring, a diethylamino group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl 2-(chlorocarbonyl)benzoate under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include primary amines.
Substitution: The major products include substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzoate ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-({[4-(dimethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
- Methyl 5-({[4-(ethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
- Methyl 5-({[4-(methylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is unique due to the presence of the diethylamino group, which can enhance its interaction with biological targets compared to similar compounds with different substituents. The morpholine ring also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C23H31N3O3 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
methyl 5-[[4-(diethylamino)phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H31N3O3/c1-4-25(5-2)20-9-6-18(7-10-20)17-24-19-8-11-22(21(16-19)23(27)28-3)26-12-14-29-15-13-26/h6-11,16,24H,4-5,12-15,17H2,1-3H3 |
InChI-Schlüssel |
VYXZXTFOAHZQIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)


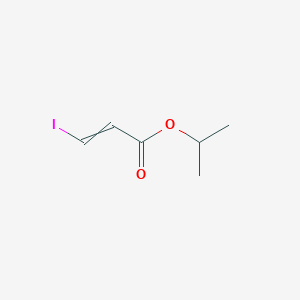
![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)
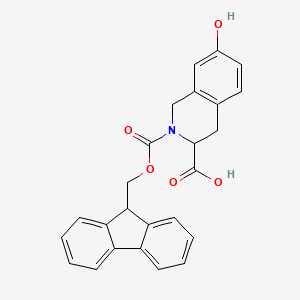

![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
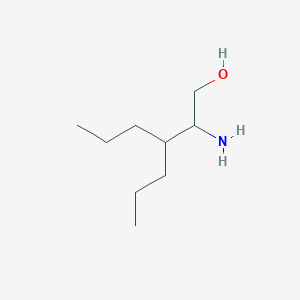
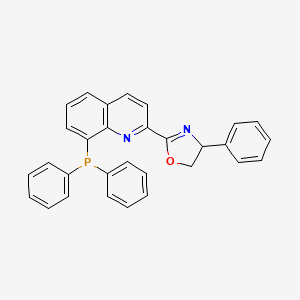
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
